molecular formula C14H18ClN3O2S B4119442 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide

Cat. No.: B4119442
M. Wt: 327.8 g/mol
InChI Key: ZIRUTMVGMASBHL-UHFFFAOYSA-N
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Description

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a propanoyl group, and a cyclopropylhydrazinecarbothioamide moiety.

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-8-3-6-11(15)12(7-8)20-9(2)13(19)17-18-14(21)16-10-4-5-10/h3,6-7,9-10H,4-5H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRUTMVGMASBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NNC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-chloro-5-methylphenol: This can be synthesized by chlorination of 5-methylphenol.

    Formation of 2-(2-chloro-5-methylphenoxy)propanoyl chloride: This involves the reaction of 2-chloro-5-methylphenol with propanoyl chloride in the presence of a base such as pyridine.

    Synthesis of N-cyclopropylhydrazinecarbothioamide: This can be prepared by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate.

    Final Coupling Reaction: The final step involves the reaction of 2-(2-chloro-5-methylphenoxy)propanoyl chloride with N-cyclopropylhydrazinecarbothioamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)propanoyl chloride
  • 2-chloro-5-methylphenol
  • N-cyclopropylhydrazinecarbothioamide

Uniqueness

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Reactant of Route 2
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2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide

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